molecular formula C12H16N2O5S B5332879 {[4-(Tert-butylsulfamoyl)phenyl]amino}(oxo)acetic acid

{[4-(Tert-butylsulfamoyl)phenyl]amino}(oxo)acetic acid

Cat. No.: B5332879
M. Wt: 300.33 g/mol
InChI Key: AWCYXFHORIVTAO-UHFFFAOYSA-N
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Description

{[4-(Tert-butylsulfamoyl)phenyl]amino}(oxo)acetic acid is a synthetic organic compound that features a tert-butylsulfamoyl group attached to a phenyl ring, which is further connected to an amino group and an oxoacetic acid moiety

Properties

IUPAC Name

2-[4-(tert-butylsulfamoyl)anilino]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c1-12(2,3)14-20(18,19)9-6-4-8(5-7-9)13-10(15)11(16)17/h4-7,14H,1-3H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCYXFHORIVTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {[4-(Tert-butylsulfamoyl)phenyl]amino}(oxo)acetic acid typically involves multiple steps. One common route includes the following steps:

    Formation of the tert-butylsulfamoyl group: This can be achieved by reacting tert-butylamine with a sulfonyl chloride derivative.

    Attachment to the phenyl ring: The tert-butylsulfamoyl group is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.

    Introduction of the amino group: The amino group can be introduced via a reductive amination reaction.

    Formation of the oxoacetic acid moiety: This can be achieved through a series of oxidation and carboxylation reactions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

{[4-(Tert-butylsulfamoyl)phenyl]amino}(oxo)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis.

Scientific Research Applications

{[4-(Tert-butylsulfamoyl)phenyl]amino}(oxo)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials with specific properties, such as thermal stability and resistance to degradation.

    Biological Research: It is used in studies involving enzyme inhibition and protein interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of {[4-(Tert-butylsulfamoyl)phenyl]amino}(oxo)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylsulfamoyl group can act as a steric hindrance, affecting the binding affinity and specificity of the compound. The oxoacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar compounds to {[4-(Tert-butylsulfamoyl)phenyl]amino}(oxo)acetic acid include:

    {[4-(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetic acid: This compound has a similar structure but with a tert-butylamino group instead of a tert-butylsulfamoyl group.

    4-tert-Butylphenol: This compound features a tert-butyl group attached to a phenol ring and is used in the production of epoxy resins and curing agents.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound is used as a precursor to biologically active natural products.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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